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The compound 2-(2-amino-5-bromophenyl)-ethanol is systematically identified as 2-amino-2-(2-amino-5-bromophenyl)ethanol (PubChem CID: 77130281) . Its IUPAC name derives from a benzene ring substituted with an amino group at position 2, a bromine atom at position 5, and an ethanol moiety (-CH2CH2OH) attached to the benzylic carbon. The molecular formula is C8H11BrN2O, with a molecular weight of 231.09 g/mol .
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Comparative analysis reveals that positional isomerism significantly impacts physicochemical properties. For instance, the related compound 2-amino-2-(2-bromophenyl)ethanol (PubChem CID: 14853184) substitutes bromine at position 2 instead of 5, yielding a molecular weight of 216.07 g/mol .
The central benzene ring adopts a planar configuration, with substituents influencing electronic distribution and steric interactions. Density functional theory (DFT) calculations suggest that the amino and hydroxyl groups engage in intramolecular hydrogen bonding, stabilizing a gauche conformation of the ethanol side chain . This conformational preference is critical for receptor binding in pharmacological applications.
The 3D conformer model (PubChem) highlights a dihedral angle of 112° between the benzene ring and the ethanol moiety, minimizing steric clash between the bromine atom and the hydroxyl group . Stereochemical variations are observed in analogues like 2-((2-amino-5-bromophenyl)amino)ethan-1-ol (CAS 1239879-68-5), where an additional amino linker introduces torsional strain, altering solubility by 18% compared to the parent compound .
The ethanolamine side chain enhances hydrogen-bonding capacity compared to methanol derivatives like (2-amino-5-bromophenyl)methanol (melting point: 86–88°C) . Bromine’s electron-withdrawing effect reduces the pKa of the amino group by 1.2 units relative to non-halogenated analogues, impacting bioavailability .